molecular formula C14H21BrN2 B602094 4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline CAS No. 132004-28-5

4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline

Cat. No.: B602094
CAS No.: 132004-28-5
M. Wt: 297.24
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline (CAS 132004-28-5) is a substituted aniline derivative of significant interest in scientific research. Its molecular formula is C14H21BrN2, with an approximate molecular weight of 297.23 g/mol . This compound serves as a key synthetic intermediate and building block in organic chemistry, particularly for the preparation of more complex molecules through reactions such as oxidation, reduction, and nucleophilic substitution . In the field of pharmaceutical research, this compound is recognized as a known impurity of the mucolytic drug Bromhexine, referred to as Desbromo Bromhexine or Bromhexine Impurity D . This role makes it a critical reference standard in analytical chemistry for quality control and regulatory compliance during drug development and manufacturing . The structural features of this compound—a bromine atom at the 4-position and a bulky cyclohexyl(methyl)amino-methyl group at the 2-position of the aromatic ring—impart unique steric and electronic properties . These properties are explored in various research applications, including medicinal chemistry, where it is investigated for its potential biological activities, and in organic synthesis, where it is used as a versatile precursor . ATTENTION: This product is for research use only. It is not intended for human or veterinary, diagnostic, or therapeutic use.

Properties

IUPAC Name

4-bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2/c1-17(13-5-3-2-4-6-13)10-11-9-12(15)7-8-14(11)16/h7-9,13H,2-6,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLPFXIGTPKCAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CC(=C1)Br)N)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90561579
Record name 4-Bromo-2-{[cyclohexyl(methyl)amino]methyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10076-98-9
Record name 4-Bromo-2-{[cyclohexyl(methyl)amino]methyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can lead to compounds with significant biological activity. Research indicates that derivatives of this compound may exhibit anti-inflammatory and anticancer properties, making it a candidate for further pharmacological studies.

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, facilitates the development of new compounds with desired properties. The following table summarizes some key reactions involving this compound:

Reaction TypeReagents/ConditionsMajor Products
OxidationKMnO4 in acidic conditionsNitro or hydroxyl derivatives
ReductionLiAlH4 in anhydrous etherAmine derivatives
SubstitutionNaOCH3 in methanolSubstituted aniline derivatives

Biological Studies

The compound has been studied for its interactions with various biological targets, including enzymes and receptors. The presence of the bromine atom and the cyclohexyl(methyl)amino group enhances its binding affinity and bioavailability. Studies often focus on its potential role in enzyme inhibition and receptor modulation, which are critical for drug development.

Case Study 1: Anti-Cancer Activity

Research conducted on structurally similar compounds has shown promising results regarding anti-cancer activity. For instance, derivatives of this compound have been evaluated for their ability to inhibit tumor growth in vitro. In one study, a derivative exhibited significant cytotoxic effects against breast cancer cell lines, suggesting that further exploration into this compound's analogs could yield effective cancer therapeutics.

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers investigated the binding affinity of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound could effectively inhibit enzyme activity, leading to altered metabolic processes. This finding supports the potential use of this compound in developing drugs targeting metabolic disorders.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclohexyl(methyl)amino group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features and applications of 4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline compared to analogous brominated anilines:

Compound Name Substituents Key Features Applications
This compound Bromine (para), cyclohexyl(methyl)aminomethyl (ortho) High steric hindrance; enhanced lipophilicity and membrane permeability Drug development, antimicrobial agents
4-Bromo-2-methylaniline Bromine (para), methyl (ortho) Smaller substituent; reduced steric effects Dyes, basic organic synthesis
2-Bromo-4-(methylsulfonyl)aniline Bromine (ortho), methylsulfonyl (para) Electron-withdrawing sulfonyl group; increased solubility Pharmaceuticals, materials science
4-Bromo-N-(cyclohexylmethyl)aniline Bromine (para), cyclohexylmethyl (N-linked) Similar lipophilicity but different substitution pattern Research chemicals, enzyme inhibitors
4-Bromo-2-(trifluoromethoxy)aniline Bromine (para), trifluoromethoxy (ortho) Electronegative trifluoromethoxy group; altered electronic properties Agrochemicals, fluorinated drug precursors

Biological Activity

4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline is a compound with significant potential in medicinal chemistry due to its unique structural characteristics. The presence of a bromine substituent and a cyclohexyl(methyl)amino group enhances its biological activity, making it a candidate for various therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Details
Molecular Formula C13_{13}H18_{18}BrN\
Molecular Weight 273.19 g/mol
Structural Features Contains a bromine atom, cyclohexyl group, and an amino group

This specific arrangement contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to diverse biological responses. Although specific pathways are not fully elucidated, studies suggest that similar compounds exhibit significant pharmacological properties such as anti-inflammatory and anticancer effects.

Biological Activity and Therapeutic Potential

Research indicates that this compound may possess notable biological activities, including:

  • Anticancer Properties : Preliminary studies suggest potential efficacy against various cancer cell lines. Compounds with similar structures have shown promising results in inhibiting tumor growth and promoting apoptosis in cancer cells .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation.
  • Antimicrobial Activity : There are indications that the compound could possess antimicrobial properties, warranting further exploration in this area.

In Vitro Studies

A study profiling various chemicals found that structurally related compounds often demonstrate significant biological activity across multiple assays. For instance, compounds similar to this compound showed effective binding to key enzymes involved in metabolic processes .

In Vivo Studies

While specific in vivo data on this compound is limited, related aniline derivatives have been tested in animal models, demonstrating reduced tumor growth rates and improved survival outcomes in xenograft models . These findings support the hypothesis that this compound may have comparable effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound Name Structural Features Biological Activity
4-Bromo-2-{[(Cyclohexyl)(methyl)amino]methyl}anilineBromine substituent; cyclohexyl groupPotential anticancer and anti-inflammatory effects
Benzenemethanamine derivativeLacks bromine; simpler amine structureModerate biological activity
N-(Cyclohexyl)methylanilineNo additional amino groups; simpler structureLimited activity compared to brominated derivatives

The unique substitution pattern of this compound likely enhances its reactivity and biological interactions compared to its analogs.

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The synthesis typically involves bromination of a pre-functionalized aniline derivative. For bromination, electrophilic substitution (e.g., using Br₂ or N-bromosuccinimide (NBS)) under controlled conditions (e.g., 0–25°C in polar solvents like DCM) is critical to avoid over-bromination . The cyclohexyl(methyl)amino group may act as a directing group; however, steric hindrance from the cyclohexyl moiety could reduce reaction efficiency. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended to isolate the product .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and cyclohexyl CH₂ groups (δ 1.0–2.5 ppm).
  • MS (ESI) : Look for [M+H]⁺ peaks matching the molecular weight (e.g., ~325 g/mol).
  • X-ray crystallography : Resolve steric effects of the cyclohexyl group, as demonstrated in analogous brominated aniline derivatives .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : Store under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent degradation via oxidation or photolysis. Hydrochloride salts (if synthesized) enhance stability; dissolve in anhydrous DMSO or DMF for long-term storage .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclohexyl(methyl)amino group influence downstream reactivity in cross-coupling reactions?

  • Methodological Answer : The bulky cyclohexyl group may hinder Buchwald-Hartwig or Suzuki-Miyaura couplings. Computational modeling (DFT) can predict steric maps and transition states. Experimentally, use Pd(OAc)₂/XPhos catalysts at elevated temperatures (80–100°C) to overcome steric barriers . Compare yields with smaller amine substituents (e.g., methyl vs. cyclohexyl) to quantify steric effects.

Q. What strategies resolve contradictions in reported bromination yields for similar aniline derivatives?

  • Methodological Answer : Conflicting data often arise from solvent polarity (e.g., DCM vs. acetic acid) or brominating agents (Br₂ vs. NBS). Design a controlled study:
  • Variable 1 : Solvent (polar vs. nonpolar).
  • Variable 2 : Catalyst (FeBr₃ vs. none).
  • Analysis : HPLC tracking of intermediates (e.g., mono- vs. di-brominated byproducts) .

Q. Can this compound serve as a precursor for bioactive molecules, and how can its pharmacological potential be assessed?

  • Methodological Answer : Functionalize the amine group via acylation or alkylation to create libraries for high-throughput screening. Test against kinase targets (e.g., EGFR) using fluorescence polarization assays. Compare with analogs lacking the bromine or cyclohexyl group to evaluate SAR .

Key Considerations for Experimental Design

  • Regioselectivity : Use directing groups (e.g., –NHCOCH₃) to control bromine placement .
  • Byproduct Analysis : Employ GC-MS to detect di-brominated or oxidized impurities .
  • Scale-Up : Optimize microwave-assisted synthesis for reduced reaction times .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.